![molecular formula C5H3N3O B1261902 Oxazolo[5,4-d]pyrimidine CAS No. 273-64-3](/img/structure/B1261902.png)

Oxazolo[5,4-d]pyrimidine

Vue d'ensemble

Description

Oxazolo[5,4-d]pyrimidine is a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets . It is often used in the design of bioactive ligands against enzymes and receptors .

Synthesis Analysis

The synthesis of Oxazolo[5,4-d]pyrimidines has been achieved through two main approaches. One involves the cyclization of pyrimidine derivatives resulting in the fused oxazole ring. The other involves the condensation of oxazole derivatives leading to fused pyrimidine rings . The most common method for the synthesis of Oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides .Molecular Structure Analysis

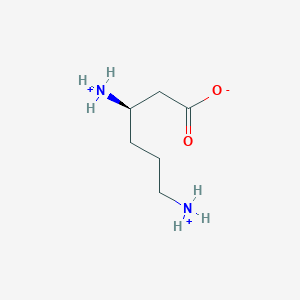

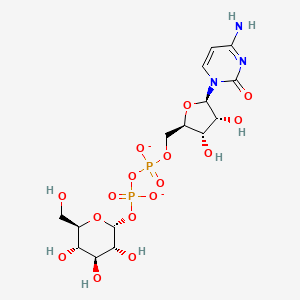

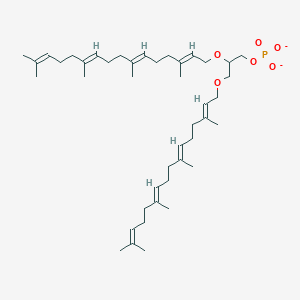

This compound derivatives are structurally similar to nucleic purine bases. They are characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .Chemical Reactions Analysis

The formation of Oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides . Theoretical research has been carried out to explain the privileged formation of 7-aminooxazolo[5,4-d]pyrimidines in relation to the possibility of their isomer formation and the related thermodynamic aspects .Physical and Chemical Properties Analysis

The physicochemical characteristics of Oxazolo[5,4-d]pyrimidines have been described in several studies . Complete detailed spectral analysis of the intermediates and final compounds has been carried out using MS, IR, 1D and 2D NMR spectroscopy .Applications De Recherche Scientifique

Synthesis and Biological Activity

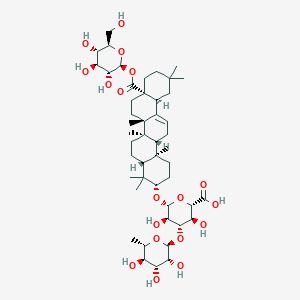

- Oxazolo[5,4-d]pyrimidines are significant due to their role as analogs of naturally occurring nucleic acid bases. They have been shown to inhibit ricin, a toxic protein, indicating their potential in biomedical applications (Mandal et al., 2008).

Antitumor Activities

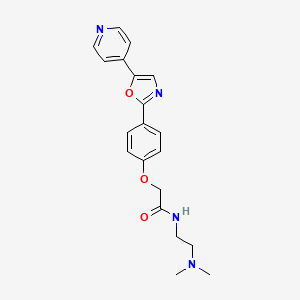

- A series of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives were synthesized and evaluated for their ability to inhibit FGFR1, showing significant antitumor activities against various cancer cell lines. This suggests their potential as therapeutic agents in FGFR1-mediated cancers (Ye et al., 2015).

Novel Heterocyclic Systems

- New derivatives of oxazolo[5,4-d]pyrimidine have been synthesized, forming a novel heterocyclic system, oxazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidine. This development highlights the versatility of this compound in creating diverse chemical structures (Akbarzadeh et al., 2016).

Review of Synthesis and Biological Activities

- A comprehensive review of the synthesis of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines, along with an overview of their biological activities, covers literature and patents from 1967 to the present, providing a broad perspective on their applications (De Coen et al., 2018).

Drug Potential

- The fused rings of oxazole and pyrimidine, as in oxazolopyrimidines, show significant activity as agonists and antagonists in signaling pathways involved in cell life cycle regulation. This highlights their drug potential in various pathological disorders (Zhirnov et al., 2021).

Spectroscopic Properties and Synthesis

- The spectroscopic properties of oxazolo[5,4-d]pyrimidines have been examined, providing valuable information for comparing them with purine derivatives (Ohtsuka, 1970).

Recent Advances in Synthesis and Applications

- Recent studies have focused on modern methods of synthesizing oxazolo[5,4-d]pyrimidines, highlighting two main approaches: cyclization of pyrimidine derivatives and condensation of oxazole derivatives (Mieczkowski & Bieszczad, 2016).

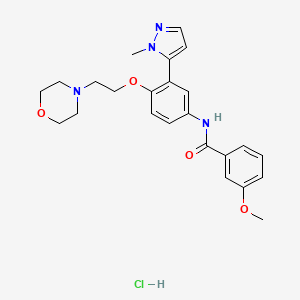

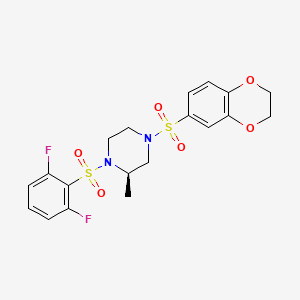

Development as Competitive CB2 Neutral Antagonists

- Novel oxazolo[5,4-d]pyrimidines have been identified as CB2 ligands with potential applications as competitive neutral antagonists, suggesting their use in cannabinoid receptor-related therapies (Tuo et al., 2018).

Anticancer Activity of Novel Derivatives

- Newly synthesized this compound derivatives exhibited significant anticancer activities against various cancer cell lines, indicating their potential as anticancer agents (Perupogu et al., 2020).

Facile Synthesis Approaches

- Novel synthesis methods have been developed for oxazolo[5,4-d]pyrimidines, enabling easier access to these compounds for further research and potential applications (Xu et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

[1,3]oxazolo[5,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c1-4-5(7-2-6-1)9-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIOKNPDCPJCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620607 | |

| Record name | [1,3]Oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-64-3 | |

| Record name | Oxazolo[5,4-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,3]Oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R,3aR,4R,5S,6S,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2S,3S)-2-hydroxy-3-methylpentanoate](/img/structure/B1261819.png)

![1-[4-(3-Hydroxy-2-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1-piperidinyl]ethanone](/img/structure/B1261832.png)